Cefmetazole
Overview
Description
Mechanism of Action
Target of Action
Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the cell .
Mode of Action
This compound exhibits its bactericidal activity by inhibiting cell wall synthesis. It achieves this through its affinity for PBPs, thereby disrupting the third and final stage of bacterial cell wall synthesis . This interaction with PBPs prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which are crucial for the bacteria’s survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are a major component of the cell wall in bacteria . This disruption in the cell wall synthesis pathway leads to a loss of cell wall integrity, eventually causing cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The optimal dosage may vary depending on the patient’s renal function .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a variety of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of this compound . This compound is usually active against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefmetazole involves several steps:
Initial Reaction: Sodium hydroxide is dissolved in water, followed by the addition of mercaptoacetic acid and chloroacetonitrile. This mixture undergoes a reaction, after which sodium chloride and ethyl acetate are added.
Intermediate Formation: 7-MAC is dissolved in methylene dichloride, and an organic base and side-chain solution are added. The mixture is stirred to perform the reaction, leading to phase separation.
Final Steps: Ferric trichloride is dissolved in ether, and methylene dichloride is added. The product is then added dropwise into this compound acid, and the reaction is carried out for 0.5 to 1 hour. After phase separation and back extraction of alkali liquor, the water phase is reserved, seed crystals are added, and the product is crystallized to obtain this compound acid.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cefmetazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the side chains, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Cefmetazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Comparison with Similar Compounds
Cefmetazole is often compared with other cephalosporins and cephamycins:
Cefoxitin: Similar in structure and function but less effective against certain gram-negative bacilli.
Cefotetan: Another cephamycin with a broader spectrum of activity but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a different spectrum of activity and clinical applications.
This compound’s unique structure, particularly its N-methylthiotetrazole (NMTT) side chain, distinguishes it from other cephalosporins and contributes to its specific pharmacological properties .
Properties
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUBQHDYVFSQF-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56796-39-5 (mono-hydrochloride salt) | |
Record name | Cefmetazole [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022756 | |
Record name | Cefmetazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefmetazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.16e+00 g/L | |
Record name | Cefmetazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefmetazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefmetazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56796-20-4 | |
Record name | Cefmetazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56796-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefmetazole [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefmetazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefmetazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefmetazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFMETAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cefmetazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefmetazole?
A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature.
Q3: What factors can impact the stability of this compound solutions?
A6: While the abstracts don't provide specific details about this compound solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []
Q4: How is this compound absorbed and distributed in the body?
A7: this compound is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []
Q5: How is this compound eliminated from the body?
A8: this compound is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases this compound serum concentrations and prolongs its elimination half-life. []
Q6: How does renal function impact the pharmacokinetics of this compound?
A9: this compound elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []
Q7: How effective is this compound in treating active syphilis in a rabbit model?
A11: Studies using a rabbit model of syphilis demonstrate that this compound is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests this compound could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.
Q8: What is the efficacy of this compound in treating respiratory tract infections?
A12: Clinical trials have shown this compound to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]
Q9: What are the mechanisms of resistance to this compound?
A14: While this compound is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:
Q10: Does cross-resistance exist between this compound and other antibiotics?
A15: Cross-resistance between this compound and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []
Q11: What are the potential adverse effects associated with this compound?
A11: While generally well-tolerated, this compound use can be associated with:
- Gastrointestinal disturbances: Nausea, vomiting, diarrhea []
- Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]
- Hematological effects: Eosinophilia, thrombocytopenia (rare) []
- Hepatotoxicity: Transient elevation of liver enzymes [, ]
Q12: Are there any specific safety concerns regarding this compound use in neonates?
A17: Although generally safe, this compound use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:
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